molecular formula C20H18N2O3S2 B2469739 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 922849-65-8

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2469739
CAS RN: 922849-65-8
M. Wt: 398.5
InChI Key: JMCRNGXLJMZGTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a series of 8H-indeno[1,2-d]thiazole derivatives, which includes “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide”, has been reported . The synthesis process involves the use of various reagents and conditions, and the resulting compounds are evaluated for their biochemical activities .


Molecular Structure Analysis

The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” involves an indene moiety that interacts with certain residues in the target protein . For example, in the case of SARS-CoV-2 3CL protease, the indene moiety of a representative compound buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” and its derivatives have been studied . These reactions involve the use of various reagents and conditions, and the resulting compounds are evaluated for their biochemical activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” include its molecular formula (C20H18N2O3S2) and molecular weight (398.5).

Scientific Research Applications

Organic Synthesis

The nitrogen-containing indeno [1,2-b]quinoxaline ring, which is structurally similar to the indeno[1,2-d]thiazol ring in the compound , has been recognized as an important building block in organic synthesis . It has notable applications in various fields of chemistry .

Drug Discovery

Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . The indeno[1,2-d]thiazol ring could potentially be used in similar applications.

Palladium-Catalyzed Kinetic Resolution

A palladium-catalyzed kinetic resolution/ring-opening reaction of 8H-indeno[1,2-c]thiophen-8-ols has been demonstrated . This reaction proceeds in a highly regioselective manner, and both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols were obtained with high enantiomeric excesses .

Anti-Inflammatory Properties

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . The compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Anti-Tubercular Compounds

Recent synthetic developments of benzothiazole-based anti-tubercular compounds have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anticancer Activity

Benzothiazole derivatives have been synthesized and evaluated for their anticancer activity . The compound could potentially be used in similar applications.

Mechanism of Action

The mechanism of action of “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” and its derivatives involves inhibition of the 3-Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2 . This protease plays an important role in viral replication, making it an attractive target for drug development .

Future Directions

The study of “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide” and its derivatives as potential inhibitors of SARS-CoV-2 3CLpro represents a promising direction for future research . These compounds could serve as a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CLpro .

properties

IUPAC Name

4-(benzenesulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-18(11-6-12-27(24,25)15-8-2-1-3-9-15)21-20-22-19-16-10-5-4-7-14(16)13-17(19)26-20/h1-5,7-10H,6,11-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCRNGXLJMZGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

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